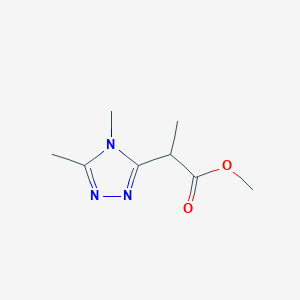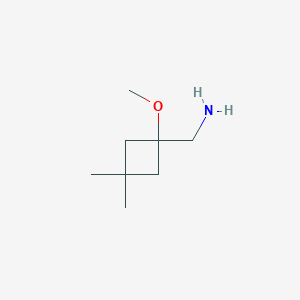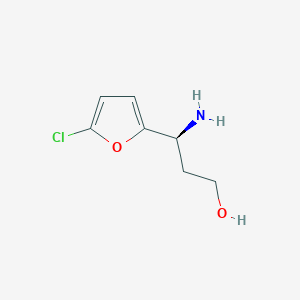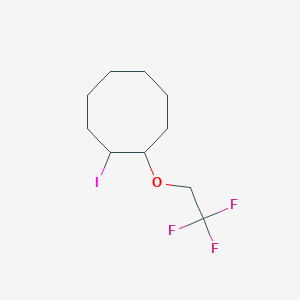
1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane is a chemical compound with the molecular formula C₁₀H₁₆F₃IO and a molecular weight of 336.13 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoroethoxy group attached to a cyclooctane ring. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane typically involves the reaction of cyclooctanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to form the corresponding trifluoroethoxy derivative. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclooctane derivatives with hydrogen replacing the iodine atom.
Aplicaciones Científicas De Investigación
1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane involves its interaction with specific molecular targets, such as enzymes or receptors, through its iodine and trifluoroethoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane: Similar structure but with a seven-membered ring instead of an eight-membered ring.
1,1,1-Trifluoro-2-iodoethane: Contains a trifluoroethoxy group but lacks the cyclooctane ring.
Uniqueness
1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane is unique due to its combination of a cyclooctane ring with both iodine and trifluoroethoxy substituents. This unique structure imparts specific chemical and physical properties, making it valuable for specialized research applications.
Propiedades
Fórmula molecular |
C10H16F3IO |
|---|---|
Peso molecular |
336.13 g/mol |
Nombre IUPAC |
1-iodo-2-(2,2,2-trifluoroethoxy)cyclooctane |
InChI |
InChI=1S/C10H16F3IO/c11-10(12,13)7-15-9-6-4-2-1-3-5-8(9)14/h8-9H,1-7H2 |
Clave InChI |
HZSJAUVLWFOABS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)OCC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)
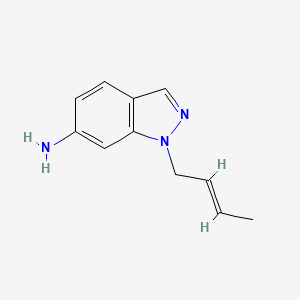
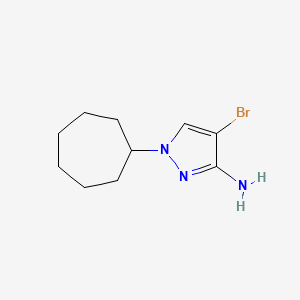
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
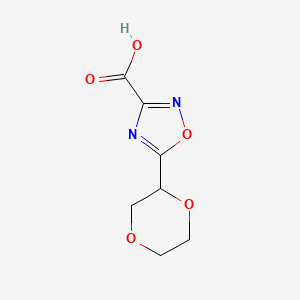
![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
